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Compound of Interest

Compound Name: 2-Hydroxy Nevirapine-d3

Cat. No.: B12419583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-
Hydroxy Nevirapine-d3, a deuterated analog of a primary metabolite of the non-nucleoside

reverse transcriptase inhibitor, Nevirapine. This document details the analytical methodologies,

quantitative data, and logical workflows used to confirm the molecular structure of this

isotopically labeled compound, which is crucial for its use as an internal standard in

pharmacokinetic and metabolic studies.

Introduction
Nevirapine is a key antiretroviral medication used in the treatment of HIV-1 infection. Its

metabolism in humans is extensive, primarily mediated by cytochrome P450 enzymes, leading

to the formation of several hydroxylated metabolites. Among these, 2-hydroxynevirapine is a

significant phase I metabolite. For accurate quantification of 2-hydroxynevirapine in biological

matrices, a stable isotope-labeled internal standard, such as 2-Hydroxy Nevirapine-d3, is

essential to ensure the precision and accuracy of bioanalytical methods like liquid

chromatography-tandem mass spectrometry (LC-MS/MS). The definitive structural confirmation

of this standard is paramount for its reliable use.

This guide outlines the structure elucidation process, focusing on the integrated use of mass

spectrometry and nuclear magnetic resonance (NMR) spectroscopy, complemented by a

logical workflow for synthesis and analysis.
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Physicochemical Properties
A summary of the key physicochemical properties of 2-Hydroxy Nevirapine and its deuterated

analog is presented in Table 1.

Table 1: Physicochemical Data for 2-Hydroxy Nevirapine and 2-Hydroxy Nevirapine-d3

Property 2-Hydroxy Nevirapine 2-Hydroxy Nevirapine-d3

Molecular Formula C₁₅H₁₄N₄O₂[1] C₁₅H₁₁D₃N₄O₂

Monoisotopic Mass 282.1117 g/mol [1] 285.1306 g/mol

CAS Number 254889-31-1[1] 1329834-05-0

Synthesis and Isotopic Labeling
While a detailed, publicly available synthesis protocol for 2-Hydroxy Nevirapine-d3 is not

readily found in the literature, a logical synthetic approach can be inferred from the known

synthesis of Nevirapine and its analogs. The synthesis would likely involve the introduction of

the deuterium atoms at the methyl group of a suitable precursor before the formation of the

final hydroxylated diazepine ring system.

A plausible synthetic workflow is illustrated in the following diagram:
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General Synthetic Workflow for 2-Hydroxy Nevirapine-d3

Precursor Synthesis

Ring Formation and Hydroxylation

Final Product

Deuterated Methylating Agent (e.g., CD3I)

Synthesis of Deuterated Picoline Precursor

Introduction of d3-methyl group

Coupling with Nicotinic Acid Derivative

Intramolecular Cyclization

Hydroxylation at C2-position

Purification and Characterization

2-Hydroxy Nevirapine-d3

Click to download full resolution via product page

Caption: A conceptual workflow for the synthesis of 2-Hydroxy Nevirapine-d3.
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Structure Elucidation via Mass Spectrometry
Mass spectrometry is a cornerstone technique for the structural confirmation of 2-Hydroxy
Nevirapine-d3, providing information on molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)
HRMS is employed to determine the accurate mass of the molecule, which in turn confirms its

elemental composition.

Table 2: High-Resolution Mass Spectrometry Data

Analyte Adduct Calculated m/z Observed m/z

2-Hydroxy Nevirapine [M+H]⁺ 283.1189 283.1190

2-Hydroxy Nevirapine-

d3
[M+H]⁺ 286.1378 286.1378[2]

The observed mass shift of +3.0189 Da between the deuterated and non-deuterated

compounds is consistent with the presence of three deuterium atoms.

Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry provides structural information through the fragmentation of a

selected precursor ion. The comparison of the fragmentation patterns of 2-Hydroxy Nevirapine

and its d3-analog is critical to confirm the location of the deuterium labels.

Experimental Protocol: LC-MS/MS Analysis

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an

electrospray ionization (ESI) source.

Chromatography: Separation is typically achieved on a C18 reversed-phase column.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium

formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
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MS/MS Detection: The instrument is operated in positive ion mode using Multiple Reaction

Monitoring (MRM).

A key diagnostic fragmentation for 2-hydroxynevirapine involves the precursor ion at m/z 283.0,

which fragments to a product ion at m/z 161.2[3]. The fragmentation of the deuterated analog

would be expected to show a corresponding shift in the precursor ion and potentially in some

fragment ions, depending on whether the deuterium-labeled portion of the molecule is retained

in the fragment.

Table 3: Key MS/MS Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z)

2-Hydroxy Nevirapine 283.0[3] 161.2[3]

2-Hydroxy Nevirapine-d3 286.1

Expected to be similar if the

d3-methyl group is not in the

fragment

The logical workflow for MS-based structure elucidation is depicted below:
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Mass Spectrometry-Based Structure Elucidation Workflow

Sample Infusion/LC Injection

High-Resolution MS (Accurate Mass Determination) Tandem MS (Fragmentation Analysis)

Data Analysis and Comparison

Elemental Composition Fragmentation Pattern

Structural Confirmation

Confirmation of Mass and Deuterium Location

Click to download full resolution via product page

Caption: Workflow for the structural elucidation using mass spectrometry.

Structure Elucidation via Nuclear Magnetic
Resonance (NMR) Spectroscopy
While mass spectrometry provides strong evidence for the molecular weight and elemental

composition, NMR spectroscopy is indispensable for the unambiguous determination of the

molecular structure, including the precise location of the deuterium atoms.

Experimental Protocol: NMR Analysis

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).
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Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC, and

HMBC.

¹H NMR Spectroscopy
In the ¹H NMR spectrum of 2-Hydroxy Nevirapine-d3, the signal corresponding to the methyl

protons would be absent or significantly reduced in intensity compared to the spectrum of the

non-deuterated compound. The integration of the remaining proton signals would be consistent

with the rest of the molecular structure.

¹³C NMR Spectroscopy
In the ¹³C NMR spectrum of the deuterated analog, the carbon of the CD₃ group will exhibit a

characteristic multiplet due to coupling with deuterium (a triplet of triplets in the case of a CD₃

group, often appearing as a broad, less intense signal). The chemical shift of this carbon will

also be slightly different from that of the CH₃ group in the non-deuterated compound due to the

isotopic effect.

Table 4: Expected NMR Data Comparison

Nucleus 2-Hydroxy Nevirapine 2-Hydroxy Nevirapine-d3

¹H NMR
Signal for -CH₃ protons

present

Signal for -CH₃ protons

absent/greatly diminished

¹³C NMR
Singlet for -CH₃ carbon

present

Multiplet for -CD₃ carbon

present with isotopic shift

The following diagram illustrates the logic of using NMR for structural confirmation:
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NMR-Based Structure Elucidation Logic

¹H NMR Analysis

Comparison with Non-deuterated Analog

Absence of -CH₃ signal

¹³C NMR Analysis

Presence of -CD₃ multiplet

2D NMR (COSY, HSQC, HMBC)

Correlation of other protons and carbons

Unambiguous Structure and Deuterium Position Confirmed

Click to download full resolution via product page

Caption: Logical flow for confirming the structure using NMR spectroscopy.

Conclusion
The structure elucidation of 2-Hydroxy Nevirapine-d3 is a multi-faceted process that relies on

the synergistic application of modern analytical techniques. High-resolution mass spectrometry

confirms the elemental composition and the incorporation of three deuterium atoms. Tandem

mass spectrometry provides crucial information about the fragmentation pattern, which, when

compared to the non-deuterated standard, helps to localize the isotopic label. Finally, ¹H and

¹³C NMR spectroscopy offer definitive proof of the overall molecular structure and the precise

location of the deuterium atoms on the methyl group. This rigorous characterization ensures

the suitability of 2-Hydroxy Nevirapine-d3 as a reliable internal standard for bioanalytical

applications, contributing to the accurate assessment of Nevirapine's metabolism and

pharmacokinetics in clinical and research settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Hydroxy nevirapine | C15H14N4O2 | CID 10850461 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. pubs.acs.org [pubs.acs.org]

3. A liquid chromatography/atmospheric pressure ionization tandem mass spectrometry
quantitation method for nevirapine and its two oxidative metabolites, 2-hydroxynevirapine
and nevirapine 4-carboxylic acid, and pharmacokinetics in baboons - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In-Depth Technical Guide: Structure Elucidation of 2-
Hydroxy Nevirapine-d3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12419583#2-hydroxy-nevirapine-d3-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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